4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-
Description
Synthesis Analysis
The synthesis of quinolizine derivatives involves complex organic reactions, starting from simpler quinoline or pyridine compounds. Bálint et al. (1999) describe a synthesis pathway for flumequine, a related antibacterial agent, from racemic tetrahydroquinoline, resolved through enantiomers of 3-bromocamphor-8-sulfonic acid, establishing configurations by X-ray structures of diastereoisomeric salts (Bálint et al., 1999). Similarly, Morita et al. (1990) synthesized metabolites of another quinolizine derivative to study their antibacterial activity, highlighting the chemical flexibility and utility of quinolizine scaffolds in medicinal chemistry (Morita et al., 1990).
Molecular Structure Analysis
Quinolizine derivatives exhibit a range of structural variations, with the specific arrangement and type of substituents greatly affecting their properties and activity. The absolute configuration of these compounds, as established by X-ray crystallography, is critical for their biological function. The molecular structure analysis often involves advanced spectroscopic techniques, including 1H NMR, to determine enantiomeric excesses and configurations essential for activity (Bálint et al., 1999).
Chemical Reactions and Properties
Quinolizine derivatives are involved in various chemical reactions, including cyclizations, rearrangements, and functional group transformations. These reactions are foundational for synthesizing diverse derivatives with tailored antibacterial activities. The ability to undergo specific chemical transformations is a hallmark of the quinolizine class, enabling the generation of compounds with optimized pharmacological profiles.
Physical Properties Analysis
The physical properties of quinolizine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structures. For example, Elrod et al. (1995) determined the purity and related substances of a quinolizine derivative using high-performance liquid chromatography, highlighting the importance of analytical methods in characterizing these compounds (Elrod et al., 1995).
Scientific Research Applications
Anti-HIV Applications
- 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives have been explored for their potential HIV integrase inhibitory activity, indicating a promising application in anti-HIV treatment strategies. The structures of these compounds were confirmed by various spectroscopic methods, highlighting their potential in the realm of antiretroviral therapy (Xu et al., 2009).
Antibacterial Properties
- Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, carrying the 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group, demonstrated significant antibacterial activity, particularly against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom improved the compound's properties, reducing toxicity and eliminating phototoxicity (Asahina et al., 2008).
Fluorescence Indicators
- Substituted 4-oxo-4H-quinolizine-3-carboxylic acids have been synthesized and evaluated as fluorescent indicators. Particularly, they have been noted for their selective and strong fluorescent response to Mg2+, a feature that can be particularly useful in scientific studies where Mg2+ measurement is crucial (Otten et al., 2001).
Development of Immunoassays
- The quinolone and fluoroquinolone derivatives have been used in the development of immunoassays for detecting residues of these compounds in animal products, indicating their utility in food safety and veterinary science (Bucknall et al., 2003).
properties
IUPAC Name |
8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUKUAHPMHVZJL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167476 | |
Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
CAS RN |
162829-90-5 | |
Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162829905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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